![molecular formula C10H14O2 B2773610 3-[(Propan-2-yloxy)methyl]phenol CAS No. 1344687-72-4](/img/structure/B2773610.png)
3-[(Propan-2-yloxy)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Propan-2-yloxy)methyl]phenol is a chemical compound that has garnered significant attention within the scientific community due to its unique physical and chemical properties. It is an alcohol, an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom .
Synthesis Analysis
Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . In 2022, a group led by Zhong published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .Molecular Structure Analysis
The molecular formula of 3-[(Propan-2-yloxy)methyl]phenol is C10H14O2 and it has a molecular weight of 166.22.Chemical Reactions Analysis
Phenols are rather easily oxidized despite the absence of a hydrogen atom on the hydroxyl bearing carbon . The hydroxyl subsistent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
Phenols are much similar to alcohols but form much stronger hydrogen bonds than the alcohols . They are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .Applications De Recherche Scientifique
Building Blocks for Bioactive Natural Products
Phenol derivatives, including “3-[(Propan-2-yloxy)methyl]phenol”, have high potential as building blocks for the synthesis of bioactive natural products . These bioactive natural products have various applications in pharmaceuticals and other industries .
Conducting Polymers
“3-[(Propan-2-yloxy)methyl]phenol” can be used in the synthesis of conducting polymers . Conducting polymers have a wide range of applications, including in electronic devices, sensors, and batteries .
Antioxidants
m-Aryloxy phenols, including “3-[(Propan-2-yloxy)methyl]phenol”, have applications as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Ultraviolet Absorbers
“3-[(Propan-2-yloxy)methyl]phenol” can be used as an ultraviolet absorber . Ultraviolet absorbers are used in various industries to protect materials from the harmful effects of ultraviolet radiation .
Flame Retardants
m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . “3-[(Propan-2-yloxy)methyl]phenol” can be used as a flame retardant .
Anti-tumor and Anti-inflammatory Effects
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes “3-[(Propan-2-yloxy)methyl]phenol” a potential candidate for further research in the field of medicine .
Mécanisme D'action
Target of Action
Compounds containing a propargyl group have been reported to have significant biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects . Therefore, it’s plausible that 3-[(Propan-2-yloxy)methyl]phenol may interact with a variety of biological targets.
Mode of Action
Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation . This suggests that 3-[(Propan-2-yloxy)methyl]phenol may interact with its targets to induce biochemical changes.
Biochemical Pathways
Phenolic compounds are known to be involved in a variety of biochemical pathways, including those related to oxidative stress and inflammation . Therefore, it’s plausible that 3-[(Propan-2-yloxy)methyl]phenol may affect similar pathways.
Pharmacokinetics
Phenolic compounds are generally known for their good bioavailability and are well-absorbed in the gastrointestinal tract . They are also extensively metabolized, primarily in the liver, and are excreted in the urine .
Result of Action
Phenolic compounds are known for their antioxidant, anti-inflammatory, and anticancer properties . Therefore, it’s plausible that 3-[(Propan-2-yloxy)methyl]phenol may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of phenolic compounds .
Safety and Hazards
Orientations Futures
Phenol derivatives have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Propriétés
IUPAC Name |
3-(propan-2-yloxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFOQLUAHHYQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Propan-2-yloxy)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2773527.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773528.png)
![N-(2-methoxy-5-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2773529.png)
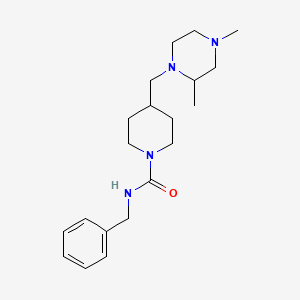
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2773533.png)
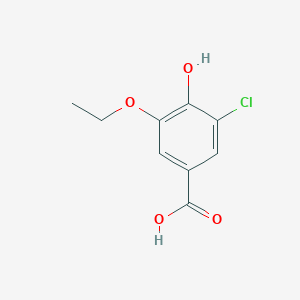
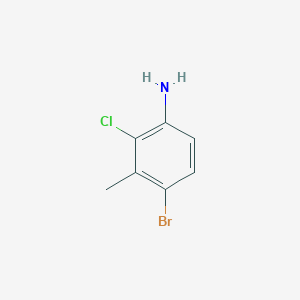
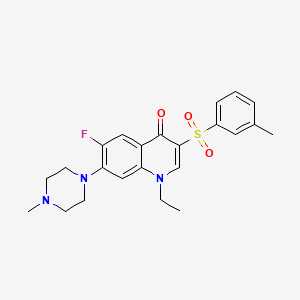
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)
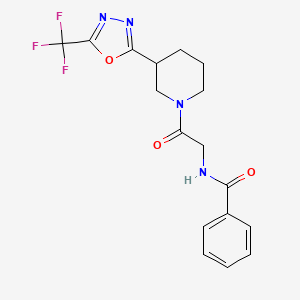
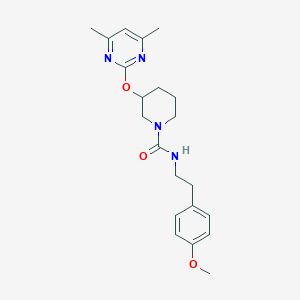
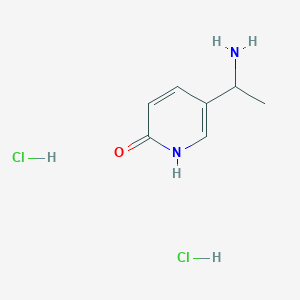
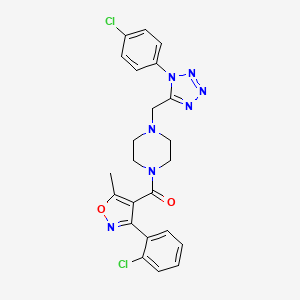
![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)